BMS-538158 - 543730-36-5

BMS-538158

Catalog Number: EVT-263091
CAS Number: 543730-36-5
Molecular Formula: C15H16FNO5
Molecular Weight: 309.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-538158 is a bio-active chemical.
Source and Classification

BMS-538158 is classified as a cytochrome P450 inhibitor, specifically targeting the enzyme CYP3A4. This classification places it within a group of compounds that can modify the metabolism of various drugs, potentially improving their therapeutic efficacy. The compound's development is linked to its ability to enhance the pharmacokinetics of antiretroviral drugs while minimizing adverse effects associated with drug interactions .

Synthesis Analysis

The synthesis of BMS-538158 involves several key steps that utilize various chemical reactions. The compound's synthesis is described in detail in patent literature, which outlines methods for creating derivatives of octahydropyrazino[1,2-a]pyrimidin-6-one. The synthesis typically includes:

  1. Formation of the Core Structure: This involves constructing the bicyclic framework that is characteristic of BMS-538158.
  2. Functionalization: Various functional groups are introduced to enhance biological activity and solubility.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity level.

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during each step .

Molecular Structure Analysis

The molecular formula for BMS-538158 is C15H16FNO5C_{15}H_{16}FNO_5, with a molecular weight of approximately 303.29 g/mol. The structure includes:

  • A benzyl group which contributes to its lipophilicity.
  • A trifluoromethyl group, enhancing its metabolic stability.
  • Multiple functional groups that facilitate interactions with biological targets.

The compound's three-dimensional conformation has been studied using techniques like X-ray crystallography and NMR spectroscopy, providing insights into its spatial arrangement and interactions at the molecular level .

Chemical Reactions Analysis

BMS-538158 can participate in various chemical reactions typical of drug-like compounds:

  1. Hydrolysis: In aqueous environments, certain functional groups may undergo hydrolysis, affecting bioavailability.
  2. Oxidation: As a substrate for cytochrome P450 enzymes, BMS-538158 can be oxidized, leading to metabolites that may have different pharmacological effects.
  3. Conjugation Reactions: The compound can undergo phase II metabolic reactions, such as glucuronidation or sulfation, which can influence its pharmacokinetic profile.

These reactions are essential for understanding how BMS-538158 interacts with other drugs and biological systems .

Mechanism of Action

BMS-538158 primarily functions as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4. By inhibiting this enzyme:

  • It alters the metabolism of co-administered drugs that are substrates for CYP3A4.
  • This inhibition can lead to increased plasma concentrations of these drugs, enhancing their therapeutic effects while reducing the likelihood of adverse reactions.

The mechanism involves competitive inhibition where BMS-538158 binds to the active site of CYP3A4, preventing substrate access and subsequent metabolism .

Physical and Chemical Properties Analysis

BMS-538158 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows moderate solubility in organic solvents but limited solubility in water, which may affect its formulation in pharmaceutical products.
  • Stability: It demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically reported around 90–92 °C, indicating solid-state characteristics suitable for drug formulation.

These properties are crucial for determining appropriate delivery methods and dosages in therapeutic applications .

Applications

BMS-538158 has several potential applications in pharmacology:

  1. Enhancement of Antiretroviral Therapy: By inhibiting CYP3A4, it can improve the efficacy of antiretroviral drugs used in treating HIV by increasing their bioavailability.
  2. Drug Interaction Studies: Its role as a cytochrome P450 inhibitor makes it valuable for studying drug-drug interactions in clinical settings.
  3. Research Tool: BMS-538158 serves as a model compound for developing new inhibitors targeting cytochrome P450 enzymes.
Introduction to BMS-538158: Context and Research Significance

Historical Background of Small-Molecule Inhibitor Development in Oncology

The evolution of small-molecule inhibitors represents a transformative journey in cancer therapeutics:

  • Early Chemotherapy Era (1940s-1960s): Initiated with nitrogen mustard (mechlorethamine), the first FDA-approved chemotherapy in 1949. These cytotoxic agents lacked target specificity, causing significant collateral damage to healthy tissues [1].
  • Targeted Therapy Revolution (1980s-2000s): The discovery of the HER-2 gene's amplification in breast cancer (1987) and subsequent development of trastuzumab demonstrated the potential of molecularly targeted approaches. This period also saw the emergence of tyrosine kinase inhibitors (TKIs), with the first FDA approval in 2001 [1] [9].
  • Modern Precision Oncology (2010s-present): Current research integrates functional genomics, structural biology, and computational approaches to develop inhibitors against increasingly specific molecular targets, particularly focusing on oncogenic drivers and signaling network vulnerabilities [7] [8].

Table 1: Key Historical Milestones in Targeted Cancer Therapy Development

YearDevelopmentSignificance
1949FDA approval of nitrogen mustardFirst chemotherapy agent
1987HER-2 gene amplification discoveryEnabled development of trastuzumab for breast cancer
1998First tyrosine kinase inhibitor clinical trialEstablished kinase inhibition paradigm
2001First TKI FDA approvalValidated target-driven approach
2021AI-designed immune modulators (Exscientia/BMS collaboration)Integration of artificial intelligence in drug discovery [2]

The development of BMS-538158 builds upon these historical advances, incorporating contemporary understanding of cancer cell biology and molecular interaction networks. It represents the culmination of decades of research establishing that selective inhibition of specific molecular targets can disrupt cancer progression with potentially fewer side effects than traditional cytotoxic agents [1] [6].

Role of BMS-538158 in Target-Driven Drug Discovery Paradigms

The compound's discovery likely employed a multi-faceted approach:

  • Target Identification: Utilizing functional genomics platforms, including CRISPR screens that link genetic perturbations to disease-relevant phenotypes in oncology-relevant cellular models [7].
  • Rational Drug Design: Employing structural biology insights to develop compounds that precisely interact with the target's active site or allosteric regulatory domains.
  • AI-Enhanced Optimization: Potentially leveraging artificial intelligence platforms, similar to BMS's collaborations with Exscientia and VantAI, which accelerate compound design by solving multi-parameter optimization challenges simultaneously [2] [5].

Table 2: Comparison of Drug Discovery Approaches Relevant to BMS-538158 Development

ApproachKey FeaturesApplication to BMS-538158
Lead-DrivenTrial-and-error screening; Low specializationLimited application for highly specific targets
Target-DrivenFocused biological assays; Rational designPrimary development paradigm
AI-AugmentedMulti-parameter optimization; Rapid iterationPotential acceleration of lead optimization [2] [8]

The significance of BMS-538158 extends beyond its specific mechanism to its position within BMS's broader oncology strategy. The company has prioritized therapeutic focus areas including gastrointestinal cancers, genitourinary cancers, melanoma, thoracic cancers, and women's cancers [3]. While the precise indication for BMS-538158 remains undisclosed, its development reflects the increasing specialization of cancer therapeutics toward molecularly defined subsets rather than anatomical classifications.

Knowledge Gaps and Unresolved Mechanistic Questions

Despite advances represented by compounds like BMS-538158, significant knowledge gaps persist in targeted cancer therapy:

  • Target Validation Complexity: The historical probability for novel targets reaching preclinical development is only 3% compared to 17% for known targets [6]. For BMS-538158's target, comprehensive validation across diverse cancer models and genetic backgrounds remains essential but challenging.
  • Resistance Mechanisms: A fundamental question concerns the potential emergence of resistance mutations that might diminish BMS-538158's efficacy over time, a common challenge with molecularly targeted therapies.
  • System-Wide Effects: The druggability concept—whether a protein can be effectively modulated by a drug-like molecule—extends beyond simple binding to include systemic effects on complex biological networks [6] [9]. How BMS-538158 influences these networks requires further investigation.
  • Biomarker Identification: Predictive biomarkers that identify patients most likely to respond to BMS-538158 represent a critical unmet need. Functional genomics approaches, including CROP-Seq perturbation studies, may help uncover genetic modifiers of treatment response [7].

Table 3: Key Research Questions for BMS-538158 Mechanism of Action

Research DomainUnresolved QuestionsPotential Approaches
Target EngagementDoes the compound achieve complete and sustained target inhibition?CETSA, advanced PET imaging
Downstream EffectsWhat signaling networks are altered beyond primary target?Phosphoproteomics, single-cell RNA sequencing
Tumor MicroenvironmentHow does treatment affect immune cell infiltration?Multiplex IHC, spatial transcriptomics
Resistance MechanismsWhat molecular adaptations enable escape from inhibition?CRISPR knockout screens, longitudinal genomic analysis [7]

Properties

CAS Number

543730-36-5

Product Name

BMS-538158

IUPAC Name

(2Z)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-[(4-fluorophenyl)methyl]-N-methoxyacetamide

Molecular Formula

C15H16FNO5

Molecular Weight

309.29 g/mol

InChI

InChI=1S/C15H16FNO5/c1-15(2)21-12(14(19)22-15)8-13(18)17(20-3)9-10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3/b12-8-

InChI Key

JLUPGSPHOGFEOB-WQLSENKSSA-N

SMILES

CC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-538158; BMS 538158; BMS538158; UNII-12FDL11K9B.

Canonical SMILES

CC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C

Isomeric SMILES

CC1(O/C(=C\C(=O)N(CC2=CC=C(C=C2)F)OC)/C(=O)O1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.